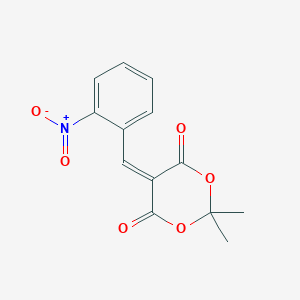

![molecular formula C25H22Cl2F3N3O B2366614 N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide CAS No. 2062066-93-5](/img/structure/B2366614.png)

N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzamide derivative . It’s used for seed detoxification and as a foliar application. It’s associated with low toxicity in mammals but long-term toxicology investigations have revealed that it can stimulate tumor growth .

Synthesis Analysis

The synthesis of this compound has been studied in the context of bioremediation . Microorganisms originally identified from soils were used to degrade the compound . The analytical technique included ultraviolet-visible spectrophotometry and high-performance liquid chromatography to test the biodegradation .Molecular Structure Analysis

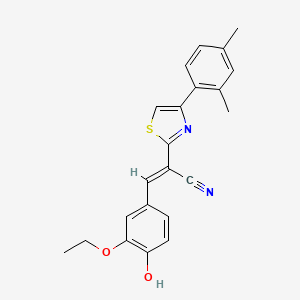

The molecular structure of this compound is complex and includes a benzamide moiety . The compound also contains a trifluoromethyl group and a pyridine moiety .Chemical Reactions Analysis

The compound undergoes biodegradation when exposed to certain strains of fungi and bacteria . The degradation was observed to be significant, indicating the efficacy of the strains employed in the degradation .Scientific Research Applications

Radioligand Synthesis and Evaluation

In the synthesis and evaluation of radioligands, Gao et al. (2018) explored the use of a compound related to N-benzyl-2-chloro-N-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}benzenecarboxamide. They synthesized a novel tracer, [18F]IUR-1601, from desmethyl-GSK1482160 and evaluated its binding affinity, demonstrating its potential in biological evaluations and imaging applications (Gao et al., 2018).

Crystallographic Studies

Jeon et al. (2013) studied the crystal structure of a similar compound, the fungicide fluazinam, which shares a part of the chemical structure with the compound . They analyzed the dihedral angles and hydrogen bonding, providing insight into the physical properties of such compounds (Jeon et al., 2013).

Non-Peptide Antagonist Synthesis

Several studies have focused on synthesizing and characterizing novel non-peptide antagonists related to this compound. For example, Bi (2014) and Cheng De-ju (2014, 2015) synthesized novel CCR5 antagonists and characterized their structures using NMR and MS techniques. These studies contribute to the understanding of the synthesis and potential applications of such compounds in pharmacological contexts (Bi, 2014), (Cheng De-ju, 2014), (Cheng De-ju, 2015).

Neuroleptic Activity

Iwanami et al. (1981) explored the neuroleptic activity of benzamides, which are structurally related to the compound . Their work provides insights into the potential neuroleptic properties of such compounds, which could be relevant in the context of psychiatric treatment and drug development (Iwanami et al., 1981).

Atropisomerism in Antagonists

Ishichi et al. (2004) studied atropisomerism in NK1-receptor antagonists, including compounds structurally similar to this compound. They synthesized novel derivatives and analyzed their antagonistic activity, contributing to the understanding of the role of atropisomerism in receptor recognition (Ishichi et al., 2004).

Antipsychotic Potential

Norman et al. (1996) synthesized heterocyclic analogues of certain benzamides to evaluate their potential as antipsychotic agents. They examined the binding to dopamine and serotonin receptors and their effects in behavioral models, shedding light on the therapeutic potential of such compounds (Norman et al., 1996).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with peripheral sensory trigeminal nerves .

Mode of Action

It’s worth noting that compounds with similar structures often undergo reactions at the benzylic position, which can be resonance stabilized . This involves a free radical reaction, where a succinimidyl radical is formed and removes a hydrogen atom to form succinimide .

Biochemical Pathways

Compounds with similar structures have been known to undergo suzuki–miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

Compounds with similar structures have been known to produce neurotransmitters, acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .

Action Environment

It’s worth noting that the rate of reaction of similar compounds can be influenced by the difference in electronegativity .

properties

IUPAC Name |

N-benzyl-2-chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl2F3N3O/c26-21-9-5-4-8-20(21)24(34)33(16-17-6-2-1-3-7-17)19-10-12-32(13-11-19)23-22(27)14-18(15-31-23)25(28,29)30/h1-9,14-15,19H,10-13,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMBMBXTZSJGNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N(CC2=CC=CC=C2)C(=O)C3=CC=CC=C3Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl2F3N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Cyclopropyl-5-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2366532.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)

![N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2366536.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)

![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)

![8-cyclopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2366546.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)